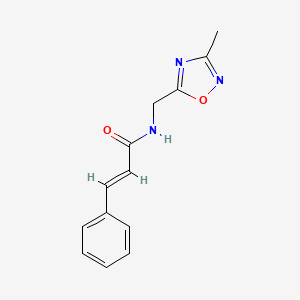

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three atoms of carbon and two heteroatoms of nitrogen at the 1 and 3 positions . The term ‘oxadiazole’ refers to several isomers, 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on the specific compound. For example, some oxadiazoles are solid at room temperature .Applications De Recherche Scientifique

Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts

The 1,2,4-oxadiazole ring in this compound serves as a convenient precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages . The 1,2,4-oxadiazolium salts, which can be obtained from the functionalization of the 1,2,4-oxadiazole ring, have shown potential in different synthetic strategies .

Drug Discovery

The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . This makes it a perfect framework for novel drug development .

Antiproliferative Activity

Compounds containing the 1,2,4-oxadiazole ring have shown antiproliferative activity against various cancer cell lines . This suggests potential applications in the development of anticancer drugs.

Antifungal Activity

1,2,4-Oxadiazole derivatives have demonstrated in vitro antifungal activities against various fungi . This indicates their potential use in the development of antifungal agents.

Synthetic Organic Chemistry

1,2,4-Oxadiazoles represent an important class of five-membered heterocycles. Their synthesis and wide scope of application in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry have been comprehensively reviewed .

Anti-Infective Agents

1,2,4-Oxadiazoles have been studied for their potential as anti-infective agents . This suggests their possible use in the treatment of various infectious diseases.

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes or receptors involved in these pathways.

Mode of Action

1,2,4-oxadiazole derivatives have been found to induce apoptosis in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to programmed cell death.

Biochemical Pathways

These could include pathways related to bacterial growth, viral replication, and cellular apoptosis .

Result of Action

Based on the reported activities of similar 1,2,4-oxadiazole derivatives, the compound may have the potential to inhibit the growth of bacteria, viruses, and other pathogens, and induce apoptosis in certain cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-15-13(18-16-10)9-14-12(17)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLPIRDSFNIRMH-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2397872.png)

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)

![4-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2397884.png)

![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)